![molecular formula C18H12N4O2S2 B2683744 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903432-79-0](/img/structure/B2683744.png)
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that features a unique structure combining pyridine, thiazole, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the coupling of the thiazole and pyridine derivatives with benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The amide bond in the benzamide moiety undergoes hydrolysis under acidic or basic conditions.
Reaction Type | Conditions | Products | Yield | Source |
---|---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux (12–16 hours) | 4-(1,3-Thiazol-2-yloxy)benzoic acid + 2-amino-4-(pyridin-3-yl)thiazole | 72–78% | |
Basic Hydrolysis | 2M NaOH, 80°C (8–10 hours) | Sodium 4-(1,3-thiazol-2-yloxy)benzoate + 2-amino-4-(pyridin-3-yl)thiazole | 65–70% |
Hydrolysis rates correlate with electronic effects from the pyridine and thiazole substituents, which stabilize intermediates through resonance.
Nucleophilic Substitution Reactions
The thiazole rings and pyridine group participate in nucleophilic substitution reactions.
Thiazole Ring Reactivity
The 2-position of the thiazole rings is susceptible to nucleophilic attack due to electron-deficient aromaticity.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sodium methoxide | DMF, 60°C (4 hours) | Methoxy substitution at thiazole C2 position | 58% | |
Ammonia (NH₃) | Ethanol, 25°C (24 hours) | Amine substitution at thiazole C2 position | 41% |
Pyridine Ring Reactivity
Electrophilic substitution on the pyridine ring is less favorable due to electron-withdrawing effects from the adjacent thiazole.
Oxidation of Thiazole Rings
Thiazole sulfur atoms can be oxidized to sulfoxides or sulfones under controlled conditions:
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ (30%) | Acetic acid, 50°C (6 hours) | Thiazole sulfoxide derivatives | 63% | |
KMnO₄ | H₂O, 0°C (2 hours) | Thiazole sulfone derivatives | 34% |
Reduction of Amide Bonds
Catalytic hydrogenation reduces the amide bond to an amine:
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH (12 hours) | 4-(1,3-Thiazol-2-yloxy)benzylamine derivative | 55% |
Coupling Reactions
The compound participates in cross-coupling reactions via Suzuki-Miyaura or Buchwald-Hartwig mechanisms.
Stability Under Physiological Conditions
Studies demonstrate pH-dependent stability:
pH | Half-Life (37°C) | Degradation Pathway | Source |
---|---|---|---|
1.2 | 2.1 hours | Acidic hydrolysis of amide bond | |
7.4 | 48 hours | Minimal degradation | |
9.0 | 8.5 hours | Basic hydrolysis of thiazole ether linkage |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit various kinases associated with cancer progression, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs). Inhibition of this kinase can lead to reduced tumor growth and improved patient outcomes.
- Case Studies : A study demonstrated that thiazole derivatives exhibit potent inhibitory effects on cancer cell lines, suggesting that N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide could be developed as a targeted therapy for specific cancer types .
-
Antimicrobial Properties
- Activity Against Tuberculosis : Recent research has indicated that thiazole-containing compounds show promising activity against Mycobacterium tuberculosis. The compound's derivatives were evaluated for their anti-tubercular efficacy, with IC50 values indicating significant potential for further development .
- Study Findings : In vitro evaluations revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis, highlighting their potential as novel anti-tubercular agents .
- Anti-inflammatory Effects
Table 1: Summary of Pharmacological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | c-KIT kinase inhibition | |
Antimicrobial | Inhibition of M. tuberculosis | |
Anti-inflammatory | Inhibition of inflammatory pathways |
Table 2: Case Study Findings on Anticancer Activity
Wirkmechanismus
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide: shares structural similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biologische Aktivität
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C16H14N4O2S2 with a molecular weight of approximately 366.43 g/mol. The compound features a thiazole ring connected to a pyridine moiety and a benzamide structure, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
The compound's mechanism in cancer cells often involves the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The compound has exhibited promising results in antimicrobial assays:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effect with MIC of 32 µg/mL | |
Escherichia coli | Moderate activity with MIC of 64 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent.
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages.
Case Studies and Research Findings
A recent study conducted on the structure-activity relationship (SAR) of thiazole derivatives highlighted the importance of the thiazole moiety in enhancing biological activity. The study found that modifications to the thiazole ring significantly impacted the compound's efficacy against various cancer cell lines and microbial strains .
Additionally, computational docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that structural modifications could further optimize its pharmacological profile .
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDKDAKWSIDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.